molecular formula C10H4Cl2N4 B1418840 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile CAS No. 1148027-24-0

2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile

Cat. No. B1418840
M. Wt: 251.07 g/mol
InChI Key: HENYEUUSPKHMGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile is a chemical compound with the molecular formula C10H4Cl2N4 and a molecular weight of 251.07 g/mol. It is used for pharmaceutical testing .

Scientific Research Applications

  • Synthesis and Spectroscopic Analysis

    • The pyridine derivative 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile has been involved in the synthesis and analysis of various chemical compounds. For instance, a study by Tranfić et al. (2011) discussed the synthesis and X-ray analysis of related pyridine derivatives, exploring their structural features and spectral properties, including UV–vis absorption and fluorescence spectroscopy techniques (Tranfić, Halambek, Cetina, & Jukić, 2011).
  • Molecular Docking and Biological Activity

    • Research has been conducted on novel pyridine derivatives derived from 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile for their potential biological activities. Flefel et al. (2018) reported on the synthesis of various pyridine derivatives and their in silico molecular docking screenings, revealing moderate to good binding energies on target proteins. These compounds also exhibited antimicrobial and antioxidant activities (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
  • Synthesis of Novel Compounds and Anticancer Properties

    • The compound has been used in the synthesis of new chemical entities with potential medicinal applications. For example, Mohamed et al. (2016) synthesized a series of 2-aminopyranopyridine derivatives using 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile, which showed promising anticancer activity against various human cancer cell lines (Mohamed, Kotb, Abd El-Meguid, & Awad, 2016).
  • Advanced Material Synthesis

    • This compound is also utilized in the synthesis of advanced materials with unique properties. For instance, Zedan et al. (2020) reported the synthesis of pyridine derivatives and their application in fabricating heterojunctions for electronic devices. These compounds exhibited specific optical and diode characteristics, with potential applications in the field of electronics and material science (Zedan, El-Taweel, & El-Menyawy, 2020).

properties

IUPAC Name

2-chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2N4/c11-9-6(5-13)1-2-7(16-9)8-10(12)15-4-3-14-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENYEUUSPKHMGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C#N)Cl)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301194413
Record name 3-Pyridinecarbonitrile, 2-chloro-6-(3-chloro-2-pyrazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301194413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile

CAS RN

1148027-24-0
Record name 3-Pyridinecarbonitrile, 2-chloro-6-(3-chloro-2-pyrazinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1148027-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarbonitrile, 2-chloro-6-(3-chloro-2-pyrazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301194413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile
Reactant of Route 2
2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile
Reactant of Route 6
2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.